Methyl 3-(thiophen-2-yl)propanoate

Descripción general

Descripción

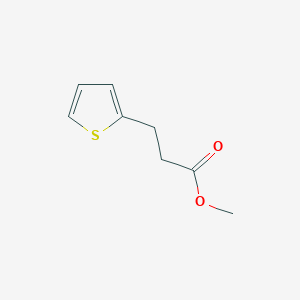

Methyl 3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanoate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-(thiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(thiophen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of thiophene-2-carboxylic acid with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: 3-(thiophen-2-yl)propanol

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 3-(thiophen-2-yl)propanoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties enhance biological activity, making it particularly useful in developing drugs targeting metabolic disorders. Research indicates that compounds with thiophene rings often exhibit significant biological activities, leading to interest in their potential therapeutic applications .

Case Study: Anti-inflammatory Agents

One notable application involves the synthesis of potential anti-inflammatory agents. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, although further research is needed to confirm efficacy and safety.

Agrochemical Formulations

In the agrochemical sector, this compound is utilized in formulating pest control products. Its inclusion can enhance the efficacy of these products, thereby improving crop yields while minimizing environmental impact. The compound's ability to act as a building block for more complex agrochemicals makes it a valuable asset in agricultural research and development .

Material Science

The compound is also explored in material science for creating novel materials such as polymers and coatings. These materials often exhibit enhanced thermal and mechanical properties, making them suitable for advanced applications in electronics and automotive industries. The unique properties imparted by the thiophene ring contribute to the performance characteristics of these materials .

Organic Synthesis

This compound is recognized as a valuable building block in organic synthesis. It enables chemists to construct complex molecules more efficiently compared to traditional methods. The compound's reactivity allows for various transformations, making it a versatile intermediate in synthetic pathways .

Research Directions and Future Applications

Given its diverse applications, future research on this compound may focus on:

- Biological Activity : Investigating its interactions with biological macromolecules to uncover new therapeutic targets.

- Material Innovations : Developing new materials with enhanced properties for specific industrial applications.

- Synthetic Methodologies : Exploring novel synthetic routes that could improve yield and reduce environmental impact.

Mecanismo De Acción

The mechanism of action of methyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active thiophene-containing moiety, which can then exert its effects on molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(thiophen-3-yl)propanoate

- Ethyl 3-(thiophen-2-yl)propanoate

- Methyl 3-(thiophen-2-yl)butanoate

Uniqueness

Methyl 3-(thiophen-2-yl)propanoate is unique due to the specific positioning of the thiophene ring and the propanoate group. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial processes.

Actividad Biológica

Methyl 3-(thiophen-2-yl)propanoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its electron-rich properties, enhancing the compound's reactivity and biological interactions. The presence of the propanoate moiety contributes to its solubility and potential bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of active metabolites that can modulate biological pathways.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

- Antioxidant Activity : Thiophene derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use in treating infections.

- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Reduced viability in cancer cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. Results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Propiedades

IUPAC Name |

methyl 3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRJLXKHMURIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340664 | |

| Record name | Methyl 3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16862-05-8 | |

| Record name | Methyl 3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.